Finasteride-d9 - 1217547-06-2

Finasteride-d9

Catalog Number: EVT-3227910
CAS Number: 1217547-06-2
Molecular Formula: C23H36N2O2
Molecular Weight: 381.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finasteride is a synthetic 4-aza-3-oxosteroid compound classified as a 5α-reductase inhibitor [, , ]. In scientific research, finasteride is a valuable tool for investigating androgen-dependent conditions and pathways, hormonal regulation, and the development of novel drug delivery systems [, ].

Future Directions
  • Understanding the Long-Term Effects of Finasteride: Continued research is needed to fully elucidate the long-term effects of finasteride use, particularly in relation to potential risks and benefits [, , ].
  • Developing Novel 5α-Reductase Inhibitors: The discovery of finasteride paved the way for the development of more potent and selective 5α-reductase inhibitors, like dutasteride. Future research could focus on identifying new inhibitors with improved efficacy and reduced side effects [].

Finasteride

Compound Description: Finasteride is a synthetic 4-aza-steroid compound that acts as a selective and competitive inhibitor of type 2 and type 3 steroid 5α-reductases [, ]. These enzymes catalyze the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen [, , , ]. Finasteride is primarily used to treat androgenetic alopecia (AGA) in men and benign prostatic hyperplasia (BPH) by reducing DHT levels [, , , , , , , , , , , , , , ].

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone is a potent androgen, synthesized primarily in the testes, prostate, hair follicles, and adrenal glands from testosterone by the enzyme 5α-reductase [, , , , ]. DHT binds to androgen receptors with a higher affinity than testosterone, leading to a more pronounced androgenic effect. DHT plays a key role in the development of male sexual characteristics and is implicated in conditions like AGA and BPH [, , , , , , , , , , ].

Relevance: DHT is the primary target of Finasteride-d9's pharmacological action. Finasteride-d9, like its non-deuterated analog Finasteride, is designed to inhibit the enzyme responsible for converting testosterone to DHT, thereby reducing DHT levels in the body [, , ].

Testosterone

Compound Description: Testosterone, a key androgen hormone, is primarily produced in the testes in men and in the ovaries and adrenal glands in women [, , ]. It plays a crucial role in the development of male reproductive tissues, secondary sexual characteristics, and muscle mass. Testosterone is also involved in maintaining bone density, red blood cell production, and libido in both sexes [, , ].

Relevance: Testosterone is the precursor molecule to DHT in the biochemical pathway targeted by Finasteride-d9 [, , ]. By inhibiting 5α-reductase, Finasteride-d9 prevents the conversion of testosterone to DHT, thus impacting testosterone levels as well.

Dutasteride

Compound Description: Dutasteride is another 4-aza-steroid compound that acts as a dual inhibitor of both type 1 and type 2 5α-reductases [, , ]. This dual inhibition results in a more pronounced suppression of DHT compared to finasteride, which primarily inhibits type 2 [, ]. Dutasteride is clinically used for the treatment of BPH and is also explored for its potential in AGA treatment [, , ].

Relevance: Dutasteride belongs to the same drug class as Finasteride-d9—both are 5α-reductase inhibitors [, ]. While Finasteride primarily targets type 2 of this enzyme, Dutasteride inhibits both type 1 and type 2, leading to a more substantial reduction in DHT levels. This difference highlights the varying selectivity within the class of 5α-reductase inhibitors.

Minoxidil

Compound Description: Minoxidil, originally developed as an antihypertensive agent, is also used to treat AGA [, , ]. Its mechanism of action in promoting hair growth is not fully understood, but it is thought to involve vasodilation, stimulation of hair follicle growth factors, and potentially anti-inflammatory effects [, ]. Unlike finasteride, minoxidil does not interfere with DHT production [, ].

Relevance: Minoxidil serves as a comparator drug to finasteride and its deuterated analog in AGA treatment [, , ]. Although both drugs aim to promote hair growth, their mechanisms differ. Minoxidil does not target the androgen pathway but focuses on promoting hair growth through other means, making it a distinct therapeutic option.

Source and Classification

Finasteride-d9 is synthesized from the parent compound, finasteride, through specific chemical modifications that introduce deuterium atoms into its molecular structure. It is often used in research settings, particularly in pharmacokinetic studies where isotopic labeling can aid in the accurate measurement of drug metabolism and distribution in biological systems .

Synthesis Analysis

The synthesis of finasteride-d9 involves several steps that typically include the introduction of deuterium into the molecular framework of finasteride. The following outlines a common synthetic pathway:

  1. Starting Material: The synthesis usually begins with commercially available finasteride.
  2. Deuteration Process: Deuterium can be introduced via various methods, such as using deuterated solvents or reagents during chemical reactions. For instance, employing lithium aluminum deuteride or other deuterated reagents can facilitate the incorporation of deuterium into the compound.
  3. Purification: Post-synthesis, the product is purified using techniques like high-performance liquid chromatography to ensure a high degree of purity (typically >98%) .

Technical parameters such as reaction temperature, time, and concentration are critical for optimizing yield and ensuring that the deuterium is effectively incorporated without compromising the integrity of the parent compound.

Molecular Structure Analysis

Finasteride-d9 has a molecular formula of C23H29D9N2O2C_{23}H_{29}D_{9}N_{2}O_{2} and a molecular weight of approximately 381.45 g/mol. The structure retains the core steroid framework characteristic of finasteride but features nine hydrogen atoms replaced by deuterium atoms.

Structural Features

  • Core Structure: The compound maintains the 4-aza steroid structure typical of 5-alpha reductase inhibitors.
  • Functional Groups: It includes a tert-butyl group and a carboxamide functional group, which are essential for its biological activity.

The incorporation of deuterium alters some physicochemical properties, including stability and solubility, which are crucial for its application in research .

Chemical Reactions Analysis

Finasteride-d9 participates in various chemical reactions similar to those involving non-deuterated finasteride. Key reactions include:

  • Enzymatic Reactions: As a 5-alpha reductase inhibitor, it competes with testosterone for binding to the enzyme, thus preventing the formation of dihydrotestosterone.
  • Metabolism: In biological systems, finasteride-d9 undergoes metabolic processes that can be tracked using mass spectrometry due to its unique isotopic signature.

The reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise quantification and analysis of metabolites in biological samples .

Mechanism of Action

Finasteride-d9 functions by inhibiting the enzyme 5-alpha reductase, which converts testosterone into dihydrotestosterone. This mechanism leads to:

  1. Reduction in Dihydrotestosterone Levels: By blocking this conversion, finasteride-d9 effectively lowers dihydrotestosterone levels in tissues where it exerts androgenic effects.
  2. Therapeutic Effects: The reduction in dihydrotestosterone is beneficial in treating conditions like benign prostatic hyperplasia by reducing prostate size and alleviating urinary symptoms.

Studies have shown that the pharmacodynamics of finasteride-d9 closely mirror those of non-deuterated finasteride but allow for enhanced tracking in metabolic studies due to its isotopic labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of finasteride-d9 include:

  • Appearance: Off-white solid .
  • Solubility: Generally soluble in organic solvents; specific solubility data may depend on the solvent used.
  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation compared to non-deuterated analogs.

Key parameters such as melting point, boiling point, and pH stability are essential for understanding its behavior in various formulations and biological contexts .

Applications

Finasteride-d9 has several scientific applications:

  1. Pharmacokinetic Studies: Its isotopic labeling allows researchers to track drug metabolism more accurately in clinical studies.
  2. Metabolic Research: Used as an internal standard in mass spectrometry assays for quantifying other steroids or drugs.
  3. Therapeutic Research: Investigating new therapeutic uses beyond traditional applications, including potential cardiovascular benefits observed in animal models .

Properties

CAS Number

1217547-06-2

Product Name

Finasteride-d9

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H36N2O2

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.